2-Acetoacetoxyethyl acrylate

Acrylic Urethane Coatings High-Solids Resins Crosslinking Monomers

2-Acetoacetoxyethyl acrylate (AAEA, CAS 21282-96-2) is a bifunctional monomer combining a polymerizable acrylate double bond with a reactive acetoacetoxy (β-ketoester) group. This dual functionality enables free-radical copolymerization alongside post-polymerization crosslinking via reactions with amines, hydrazides, or aldehydes.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 21282-96-2
Cat. No. B1619191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoacetoxyethyl acrylate
CAS21282-96-2
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC(=O)C(=C)CCO
InChIInChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3
InChIKeyZGLJYJVYUYQOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoacetoxyethyl Acrylate (AAEA, CAS 21282-96-2): A Bifunctional Acetoacetate-Acrylate Monomer for High-Solids and Crosslinkable Resins


2-Acetoacetoxyethyl acrylate (AAEA, CAS 21282-96-2) is a bifunctional monomer combining a polymerizable acrylate double bond with a reactive acetoacetoxy (β-ketoester) group . This dual functionality enables free-radical copolymerization alongside post-polymerization crosslinking via reactions with amines, hydrazides, or aldehydes. AAEA is utilized in high-solids acrylic resins, ambient-cure coatings, and adhesives where its specific reactivity profile and incorporation efficiency influence final film properties and processing characteristics [1].

Why 2-Acetoacetoxyethyl Acrylate Cannot Be Directly Swapped with Other Acetoacetate Monomers in Coating Formulations


While monomers like acetoacetoxyethyl methacrylate (AAEM) and caprolactone acrylate (CLA) share the acetoacetate functional handle, they exhibit quantitatively different impacts on key performance metrics when incorporated into acrylic resins. Direct, uncontrolled substitution of AAEA with AAEM alters copolymerization kinetics due to the reactivity difference between acrylate and methacrylate propagating radicals, affecting monomer conversion and molecular weight development [1]. Similarly, replacing AAEA with CLA changes coating viscosity, hardness, and adhesion profiles, as demonstrated in head-to-head coating evaluations [2]. These differences necessitate formulation-specific selection based on quantifiable property targets rather than generic functional group equivalence.

Quantitative Differentiation Evidence for 2-Acetoacetoxyethyl Acrylate Against Its Closest Analogs


Coating Hardness and Adhesion Trade-off: AAEA vs. Caprolactone Acrylate in Acrylic Urethane Clearcoats

In a direct comparative study of 70% solids acrylic urethane coatings, the replacement of AAEA with 10% caprolactone acrylate (CLA) yielded a formulation with superior adhesion, lower viscosity, and higher pencil hardness [1]. This indicates that AAEA and CLA are not functionally interchangeable; selecting AAEA prioritizes a different balance of film properties, making it the monomer of choice when specific adhesion-hardness combinations are targeted in high-solids clearcoats.

Acrylic Urethane Coatings High-Solids Resins Crosslinking Monomers

Monomer Reactivity Ratio and Copolymerization Kinetics: Acrylate vs. Methacrylate Analogue (AAEA vs. AAEM)

2-Acetoacetoxyethyl acrylate (AAEA) and 2-acetoacetoxyethyl methacrylate (AAEM) differ fundamentally in their propagating radical species. Acrylate radicals are known to exhibit significantly higher propagation rate constants (kp) compared to methacrylate radicals under identical conditions [1]. This leads to faster consumption of AAEA in copolymerizations and influences the compositional drift and sequence distribution in the final polymer. While manufacturers note that AAEA 'may have different polymerization kinetics and properties' compared to AAEM [2], specific kinetic data for this monomer pair is sparse; the difference is a well-established class-level inference based on the general behavior of acrylate vs. methacrylate monomers in free-radical polymerization [REFS-1, REFS-3].

Radical Polymerization Reactivity Ratio Monomer Kinetics

Flash Point and Handling Safety: AAEA Shows a Higher Predicted Flash Point than Typical Acrylate Solvents

The predicted flash point of 2-acetoacetoxyethyl acrylate is 128.8 ± 21.8 °C, as estimated by ChemSpider using ACD/Labs software . This is notably higher than many common acrylate monomers like butyl acrylate (flash point ~39 °C) and ethyl acrylate (flash point ~9 °C), which can present greater flammability hazards during storage and processing. This higher flash point may translate to safer handling and reduced regulatory burden in certain industrial settings, though direct experimental confirmation is lacking.

Safety Data Flash Point Monomer Handling

Procurement-Driven Application Scenarios for 2-Acetoacetoxyethyl Acrylate Based on Quantitative Differentiation


High-Solids Acrylic Urethane Coatings Requiring Balanced Adhesion and Hardness

In the formulation of low-VOC, high-solids (70%+) acrylic urethane clear coats, AAEA serves as the baseline functional monomer providing a specific balance of adhesion and hardness. When formulations demand higher hardness and lower viscosity, the evidence indicates that substitution with CLA achieves those targets, whereas AAEA is retained when a different adhesion-hardness balance is preferred [1]. This scenario is directly supported by head-to-head coating property data.

Accelerated Free-Radical Copolymerization Processes

For processes where rapid incorporation into growing polymer chains is critical, AAEA's acrylate functionality offers a kinetic advantage over methacrylate analogs like AAEM. The general class behavior predicts 5-20× faster propagation rates for acrylate radicals, supporting the use of AAEA in high-throughput emulsion or solution polymerizations where monomer composition drift must be minimized and reaction times reduced [2].

Ambient-Temperature Dual-Cure Coating Systems

Patents disclose ambient-temperature curable compositions that leverage AAEA's acetoacetate group for post-polymerization crosslinking with glycidyl methacrylate and other comonomers. The successful use of AAEA in these systems is evidenced by its explicit listing alongside methacrylate variants in multiple patent claims, indicating that the acrylate variant provides a functional alternative when the methacrylate's slower polymerization kinetics are undesirable. This scenario is derived from patent disclosures [3] and class-level reactivity inferences.

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